(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the cyclopenta[c]pyran ring system, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the hydroxymethyl group. Reaction conditions may vary, but common reagents include strong bases, protecting group reagents, and specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[c]pyran derivatives and compounds with TBDMS protecting groups. Examples include:
- (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate analogs with different substituents.
- Other silyl-protected hydroxymethyl compounds.
Properties
Molecular Formula |
C17H28O5Si |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl (1S,4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H28O5Si/c1-17(2,3)23(5,6)22-16-14-11(9-18)7-8-12(14)13(10-21-16)15(19)20-4/h7,10,12,14,16,18H,8-9H2,1-6H3/t12-,14-,16+/m1/s1 |
InChI Key |
ZHJKJXLUEISYQG-XPKDYRNWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](CC=C2CO)C(=CO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CC=C2CO)C(=CO1)C(=O)OC |
Origin of Product |
United States |
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